Product packaging for GSK481(Cat. No.:CAS No. 1622849-58-4)

GSK481

Cat. No.: B607844
CAS No.: 1622849-58-4
M. Wt: 377.4
InChI Key: KNOUWGGQMADIBV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of GSK481 as a Research Compound

This compound is recognized as a highly potent, selective, and specific inhibitor of RIPK1 kinase. It demonstrates an IC₅₀ value of 1.3 nM for RIPK1 and inhibits the phosphorylation of Ser166 in wild-type human RIPK1 with an IC₅₀ of 2.8 nM. medchemexpress.comglpbio.comcaymanchem.comaxonmedchem.com This compound also exhibits favorable activity in cellular assays, such as the U937 cellular assay, with an IC₅₀ of 10 nM. medchemexpress.comglpbio.com A notable characteristic of this compound is its selectivity for RIPK1, showing significantly less potency (more than 100-fold) against non-primate RIPK1 compared to human and cynomolgus monkey RIPK1. caymanchem.comselleckchem.com This species selectivity is an important consideration in preclinical research using animal models. This compound's mechanism involves binding to RIPK1, and studies suggest it may act as an indirect ATP-competitive kinase inhibitor, occupying a hydrophobic back pocket while also influencing the region where ATP's α-phosphate group would typically bind. uantwerpen.be

Historical Context of RIPK1 Inhibitor Discovery and the Role of this compound

The discovery of RIPK1 inhibitors is closely linked to the study of programmed cell death, particularly necroptosis. Necroptosis is a regulated form of inflammatory necrotic cell death mediated by RIPK1 and RIPK3, followed by the phosphorylation of MLKL. scientificarchives.comnih.gov Early research identified Necrostatin-1 (B1678002) (Nec-1) as the first specific inhibitor of RIPK1 through phenotypic screens for molecules blocking necroptosis. nih.govnih.govfrontiersin.orgnih.gov Nec-1 and its analog Nec-1s became widely used tools to investigate the mechanism of necroptosis and the role of RIPK1 kinase activity in various disease models. nih.govfrontiersin.orgpnas.org

Building upon these early discoveries, efforts continued to identify more potent and selective RIPK1 inhibitors with improved properties. GSK's drug discovery programs targeting RIPK1 screened various libraries, including DNA-encoded libraries. acs.org This screening led to the identification of a novel benzoxazepinone inhibitor series, exemplified by this compound. uantwerpen.beacs.org The discovery of this compound was significant because it represented a new chemotype with high potency and monokinase selectivity for RIPK1. acs.org Unlike some earlier inhibitors, this compound demonstrated a unique binding mode and favorable developability profile, making it an excellent starting point for further optimization. uantwerpen.be This optimization process subsequently led to the development of GSK2982772, a clinical candidate derived from the this compound series, which entered clinical trials for inflammatory diseases. uantwerpen.beacs.orgfrontiersin.orgnih.gov Thus, this compound played a crucial role as a lead compound in the development of more advanced RIPK1 inhibitors.

Significance of this compound in Advancing Programmed Cell Death Research

This compound's high potency and selectivity for RIPK1 have made it an invaluable tool for researchers studying programmed cell death, particularly necroptosis and RIPK1-dependent apoptosis. By specifically inhibiting RIPK1 kinase activity, this compound allows researchers to dissect the contributions of RIPK1 to different cell death pathways induced by various stimuli, such as TNF-α and shikonin (B1681659). medchemexpress.comqmul.ac.uk

Studies using this compound have helped to clarify the intricate interplay between apoptosis and necroptosis. For example, inhibiting RIPK1 with this compound can block necroptosis and, under certain conditions, redirect cells towards apoptosis. qmul.ac.uk This highlights RIPK1's critical regulatory role at a key node in cell death signaling. acs.org this compound has been utilized in cellular assays, such as flow cytometry, to differentiate between apoptosis, necroptosis, and RIPK1-dependent apoptosis within a single cell population. qmul.ac.uk This capability is essential for understanding the complex responses of cells to death signals and the mechanisms by which RIPK1 influences cell fate. qmul.ac.uk The use of this compound, alongside other inhibitors like the pan-caspase inhibitor zVAD-fmk or Necrostatin-1, has provided clearer insights into the functional phenotypic distributions within cell subpopulations undergoing different forms of regulated cell death. qmul.ac.uk

Furthermore, this compound's species selectivity has informed research design, indicating the need for careful consideration when translating findings from non-primate animal models to human contexts. caymanchem.comselleckchem.comscientificarchives.com While this compound itself had some limitations in preclinical animal models due to pharmacokinetic properties, its success as a research tool and lead compound underscores its significance in advancing the understanding of RIPK1's role in programmed cell death and inflammation. uantwerpen.benih.gov The insights gained from studies using this compound have contributed to the broader understanding of RIPK1 as a promising therapeutic target for various diseases involving dysregulated cell death and inflammation, including neurodegenerative and inflammatory conditions. nih.govpnas.orgresearchgate.netnih.gov

Key Research Findings with this compound

Based on the search results, here is a summary of key research findings related to this compound that can be presented in a table:

Assay TypeTarget/Cell LineMeasurementResult/ValueSource(s)
Biochemical AssayRIPK1 (human) FPIC₅₀10 nM frontiersin.orgnih.gov
Biochemical AssayRIPK1 (human WT)Inhibition of Ser166 phosphorylation (IC₅₀)2.8 nM medchemexpress.comglpbio.comcaymanchem.comaxonmedchem.comfrontiersin.orgnih.gov
Cellular AssayU937 cellsAnti-necroptotic activity (IC₅₀)10 nM medchemexpress.comglpbio.com
Cellular AssayJurkat cellsAbrogation of RIP3 up-regulation (300 nM)Observed medchemexpress.com
Cellular AssayJurkat cellsIncreased detectable apoptosis (300 nM)Observed medchemexpress.com
Biochemical AssayRIPK1 (human)Kinase selectivityComplete specificity over >450 other kinases, including RIP3 glpbio.comcaymanchem.com
Biochemical AssayRIPK1 (mouse mutants)Inhibition of Ser166 phosphorylation (IC₅₀)18-110 nM medchemexpress.comglpbio.com
Biochemical AssayRIPK1 (non-primate)Potency compared to primate RIPK1>100-fold less potent caymanchem.comselleckchem.com

Properties

CAS No.

1622849-58-4

Molecular Formula

C21H19N3O4

Molecular Weight

377.4

IUPAC Name

5-(phenylmethyl)-N-[(3S)-2,3,4,5-tetrahydro-5-methyl-4-oxo-1,5-benzoxazepin-3-yl]-3-isoxazolecarboxamide

InChI

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1

InChI Key

KNOUWGGQMADIBV-KRWDZBQOSA-N

SMILES

O=C(C1=NOC(CC2=CC=CC=C2)=C1)N[C@H]3COC4=CC=CC=C4N(C)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK481;  GSK-481;  GSK 481.

Origin of Product

United States

Mechanistic Investigations of Gsk481

Target Specificity and Selectivity of GSK481

This compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways. axonmedchem.commedchemexpress.com Its mechanism of action is centered on the specific inhibition of the kinase activity of RIPK1. axonmedchem.com

The inhibitory activity of this compound against RIPK1 has been characterized through both enzymatic and cellular assays, demonstrating its potency at biochemical and cellular levels.

This compound demonstrates potent inhibition of the enzymatic activity of wild-type human RIPK1. axonmedchem.comnih.gov In biochemical assays, it specifically inhibits the autophosphorylation of RIPK1 at the Ser166 residue. axonmedchem.commedchemexpress.commedchemexpress.cn The half-maximal inhibitory concentration (IC50) values from these in vitro studies highlight the compound's high potency. medchemexpress.comnih.gov

TargetAssay TypeIC50 Value
Human RIPK1General Kinase Inhibition1.3 nM medchemexpress.commedchemexpress.cn
Human RIPK1Ser166 Phosphorylation2.8 nM axonmedchem.commedchemexpress.comnih.govmedchemexpress.cn

The potent enzymatic inhibition observed in vitro translates effectively to cellular environments. medchemexpress.commedchemexpress.cn In the human monocytic U937 cell line, a common model for studying necroptosis, this compound effectively inhibits RIPK1 with an IC50 of 10 nM. medchemexpress.comnih.govmedchemexpress.cn

Furthermore, studies in Jurkat cells, a human T-lymphocyte cell line, have shown that this compound can counteract the effects of necroptosis inducers. medchemexpress.comnih.gov At a concentration of 300 nM, this compound abrogates the upregulation of RIPK3 induced by agents like TNFα and shikonin (B1681659), indicating that it effectively blocks the necroptotic signaling cascade downstream of RIPK1 activation. medchemexpress.commedchemexpress.cn

A key feature of this compound is its remarkable selectivity for RIPK1 over other kinases. axonmedchem.com Kinase profiling, which involves screening a compound against a broad panel of kinases, is crucial for determining its specificity and potential for off-target effects. assayquant.comresearchgate.net Cross-kinome profiling has shown that this compound is highly specific for RIPK1, with minimal activity against a panel of over 450 other kinases. axonmedchem.com This high degree of selectivity is a critical attribute, as it reduces the likelihood of unintended pharmacological effects. researchgate.net The benzoxazepinone chemical structure of this compound is reported to confer this mono-kinase selectivity for RIPK1. researchgate.net

This compound exhibits significant species selectivity, with a pronounced preference for primate RIPK1 over non-primate orthologs. researchgate.netselleckchem.com Its potency against human and cynomolgus monkey RIPK1 is roughly equivalent. selleckchem.com However, the compound is substantially less effective—over 100-fold less potent—against non-primate RIPK1, including the murine (mouse) version. selleckchem.com

Interestingly, while this compound is less potent against wild-type mouse RIPK1, it shows greater efficacy against certain mouse RIPK1 mutants. medchemexpress.commedchemexpress.cn It inhibits Ser166 phosphorylation in three different mouse RIPK1 mutants with IC50 values ranging from 18 to 110 nM, which is more potent than its activity against the wild-type mouse enzyme. medchemexpress.commedchemexpress.cn This unique species selectivity profile is an important consideration for its use in preclinical rodent models. scientificarchives.com

SpeciesTargetRelative Potency/IC50
HumanWild-Type RIPK1High (IC50 = 2.8 nM) axonmedchem.commedchemexpress.comnih.gov
Cynomolgus MonkeyWild-Type RIPK1Approximately equivalent to human selleckchem.com
Mouse (Non-primate)Wild-Type RIPK1>100-fold less potent than human selleckchem.com
MouseRIPK1 MutantsIC50 = 18-110 nM medchemexpress.commedchemexpress.cn

RIPK1 Kinase Inhibition Profile

Molecular Binding and Structural Basis of Action

The high potency and selectivity of this compound are rooted in its specific molecular interaction with the RIPK1 protein. researchgate.net Structural studies of the benzoxazepinone inhibitor class, to which this compound belongs, have shed light on the conformation of RIPK1 when bound to these inhibitors. researchgate.net This binding mode is crucial for driving the compound's high kinase selectivity. researchgate.net Molecular modeling and structural analysis help to understand how small molecules like this compound interact with the ATP binding pocket of the kinase. nih.govresearchgate.net The specific conformation adopted by the RIPK1-GSK481 complex explains the compound's potent inhibition and its unique species selectivity. researchgate.net Researchers have even designed specific mutations in murine RIPK1 to restore the high potency observed with primate RIPK1, further confirming the structural basis for this selectivity. researchgate.net

Binding Mode within the RIPK1 Kinase Domain

This compound is a potent and highly selective Type III kinase inhibitor that targets RIPK1. scientificarchives.com Unlike Type I inhibitors that compete with ATP in the active state of a kinase, this compound employs an allosteric mechanism. scientificarchives.com Structural analysis confirms that it binds to a hydrophobic allosteric pocket located at the back of the ATP-binding site. scientificarchives.comnih.gov This binding mode is characteristic of Type III inhibitors, which stabilize the kinase in a specific inactive conformation. The benzo[b] scientificarchives.comnih.govoxazepin-4-one scaffold of this compound is crucial for its interaction with this allosteric site. scientificarchives.com

Key Interacting Residues and Hydrogen Bonding

The binding of this compound into the allosteric pocket is stabilized by specific molecular interactions. As a member of the benzoxazepinone class of RIPK1 inhibitors, this compound is understood to form hydrogen bond interactions with the backbone residues of the DLG (Asp-Leu-Gly) motif of RIPK1. While specific analyses for other RIPK1 inhibitors have identified hydrogen bonds with residues such as Glu63, Met95, and Asp156, the precise interacting residues for this compound are defined by its engagement with the inactive DLG motif.

Conformational Changes Induced by this compound Binding

The binding of this compound induces and stabilizes a distinct inactive conformation of the RIPK1 kinase. scientificarchives.com Specifically, it locks the kinase in an αC-out and DLG-out state. scientificarchives.com In a typical active kinase, the DFG motif (DLG in RIPK1) is in an "in" conformation, allowing for proper alignment of catalytic residues. This compound binding forces the leucine (B10760876) (L) residue of the DLG motif to flip outwards, a hallmark of the DLG-out state. scientificarchives.com This movement, coupled with the outward displacement of the αC-helix (αC-out), disrupts the catalytic salt bridge and prevents the kinase from achieving an active conformation, thereby inhibiting its enzymatic function. scientificarchives.com

Impact on Downstream Signaling Pathways

The inhibition of RIPK1's kinase activity by this compound initiates a cascade of effects that suppress the necroptotic cell death pathway.

Regulation of RIP3 Up-regulation

The activation of RIPK1 is a critical upstream event for the execution of necroptosis. Downstream signaling can be influenced by the expression levels of key mediator proteins, including RIPK3. Studies with other RIPK1 inhibitors have shown that blocking RIPK1 activity can lead to a marked decrease in the protein expression of RIPK3 under certain stimulatory conditions. This suggests that the kinase activity of RIPK1 can contribute to the regulation of RIPK3 protein levels, and inhibitors like this compound may therefore indirectly suppress the necroptotic pathway by contributing to lower levels of available RIPK3.

Inhibition of Necrosome Formation

A pivotal event in necroptosis is the formation of a multi-protein complex known as the necrosome, which is primarily composed of activated RIPK1 and RIPK3. scientificarchives.comresearchgate.net The kinase activity of RIPK1 and its subsequent autophosphorylation are prerequisites for its interaction with RIPK3 through their respective RIP Homotypic Interaction Motif (RHIM) domains. nih.gov By locking RIPK1 in an inactive conformation, this compound prevents this essential autophosphorylation. This inhibition blocks the recruitment of RIPK3 to RIPK1, thereby effectively preventing the assembly of the functional necrosome complex. scientificarchives.com

Modulation of MLKL Phosphorylation

The ultimate executioner of necroptosis is the Mixed Lineage Kinase Domain-Like (MLKL) protein. nih.gov The phosphorylation of MLKL by activated RIPK3 is the final trigger for it to oligomerize, translocate to the plasma membrane, and induce membrane rupture. nih.gov The signaling cascade is strictly ordered, with RIPK3 activation being entirely dependent on upstream RIPK1 activity. By inhibiting RIPK1, this compound prevents the activation of RIPK3. Consequently, RIPK3 is unable to phosphorylate its substrate, MLKL. nih.gov This halt in MLKL phosphorylation is a critical downstream consequence of RIPK1 inhibition by this compound, effectively blocking the final step of necroptotic cell death.

Interactive Data Table: this compound Inhibitory Activity

Target Assay IC50 (nM)
Human RIPK1 Biochemical Assay 1.3
Human RIPK1 S166 Phosphorylation 2.8

Table of Compounds

Compound Name
This compound
Necrostatin-1 (B1678002) (Nec-1)
GSK'872
Necrosulfonamide (NSA)
Shikonin
TNFα (Tumor Necrosis Factor-alpha)
GSK'074
z-VAD-fmk
Cmpd8
GSK414
GNE684

Effects on Inflammasome Activation and Cytokine Production

This compound, through its potent and selective inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), modulates key inflammatory processes, including inflammasome activation and the subsequent production of pro-inflammatory cytokines. medchemexpress.comaxonmedchem.com The kinase activity of RIPK1 is a critical driver for the assembly of inflammasomes and the generation of cytokines. acs.org By targeting this activity, this compound can effectively curb these inflammatory responses.

Research has demonstrated that the kinase function of RIPK1 is integral to inflammatory signaling that results in cell death and the expression of inflammatory cytokines. nih.gov In experimental models, the inhibition of RIPK1 kinase activity has been shown to regulate the production of several key cytokines. For instance, in XIAP-deficient bone marrow-derived macrophages (BMDMs), RIPK1 kinase activity is essential for the production of Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and Interleukin-6 (IL-6) following stimulation with tumor necrosis factor (TNF). The treatment of these cells with a RIPK1 kinase inhibitor, Nec-1s, significantly reduced the secretion of these pro-inflammatory cytokines, highlighting the role of RIPK1's kinase function in this process. researchgate.net Given that this compound is a highly potent RIPK1 inhibitor, it is expected to exert similar effects. medchemexpress.com

The activation of the inflammasome, a multi-protein complex, is a crucial step that leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. frontiersin.orgyoutube.com Studies have linked RIPK1 kinase activity directly to inflammasome activation. researchgate.net The inhibition of this kinase activity, therefore, represents a direct mechanism for suppressing the maturation and release of these potent inflammatory mediators. The therapeutic potential of this mechanism is underscored by the observation that an optimized derivative of this compound, GSK2982772, effectively reduces the spontaneous production of cytokines in explants from human ulcerative colitis tissue. acs.org

Table 1: Effect of RIPK1 Kinase Inhibition on Cytokine Production in xiap-/- Macrophages

This table summarizes the effect of the RIPK1 inhibitor Nec-1s on cytokine production in xiap-/- bone marrow-derived macrophages (BMDMs) stimulated with TNC-TNF. Data is illustrative of the expected effects of RIPK1 kinase inhibition by compounds like this compound.

Treatment ConditionIL-1β SecretionIL-18 SecretionIL-6 Secretion
TNC-TNF StimulationHighHighHigh
TNC-TNF + Nec-1s (1µM)ReducedReducedReduced
TNC-TNF + Nec-1s (5µM)Further ReducedFurther ReducedFurther Reduced
TNC-TNF + Nec-1s (10µM)Significantly ReducedSignificantly ReducedSignificantly Reduced
Source: Adapted from research findings on RIPK1 kinase activity in xiap−/− macrophages. researchgate.net

Influence on NF-κB Pathway

This compound influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses. frontiersin.orgyoutube.com The role of RIPK1 in this pathway is multifaceted, acting as both a scaffold protein and a kinase. nih.govfrontiersin.org this compound specifically targets the kinase function of RIPK1, thereby modulating NF-κB-mediated inflammation. medchemexpress.com

Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is recruited to the TNFR1 signaling complex. frontiersin.org In this complex, RIPK1 undergoes ubiquitination, which allows it to function as a scaffold to recruit downstream components, including the IκB kinase (IKK) complex. youtube.comnih.gov The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and cell survival genes. youtube.com This scaffolding function of RIPK1 is generally considered to be independent of its kinase activity. nih.gov

However, the kinase activity of RIPK1 also plays a pro-inflammatory role by contributing to a second wave of NF-κB activation and cytokine production, particularly under conditions where caspase activity is inhibited. nih.govresearchgate.net In certain cellular contexts, the kinase activity of RIPK1 can promote the activation of NF-κB signaling. researchgate.net Therefore, by inhibiting the kinase function of RIPK1, this compound can block these specific kinase-dependent pro-inflammatory signals. An optimized successor to this compound, GSK2982772, was shown to effectively block TNF-dependent cellular pathways, including the NF-κB pathway. frontiersin.org This demonstrates that targeting RIPK1 kinase activity with this chemical series is a viable strategy for downregulating NF-κB-driven inflammation.

Table 2: Compounds Mentioned in the Article

Compound Name Description
This compound A potent and selective RIPK1 kinase inhibitor.
GSK2982772 A clinical candidate RIPK1 inhibitor developed from the optimization of this compound.
Nec-1s A specific RIPK1 kinase inhibitor often used in research.
Interleukin-1β (IL-1β) A pro-inflammatory cytokine regulated by inflammasomes.
Interleukin-18 (IL-18) A pro-inflammatory cytokine regulated by inflammasomes.
Interleukin-6 (IL-6) A cytokine with pleiotropic roles in inflammation and immunity.

Preclinical Research Applications of Gsk481

In Vitro Cellular Assays for Necroptosis Modulation

GSK481 is frequently employed in various in vitro cellular models to study its ability to modulate necroptosis induced by different stimuli. Its inhibitory effect on RIPK1 kinase activity is central to these applications. medchemexpress.comlifetechindia.commedkoo.comglpbio.com

TNFα-induced Necroptosis Models (e.g., Jurkat cells, U937 cells)

Tumor necrosis factor-alpha (TNFα) is a common inducer of necroptosis in various cell lines, particularly when caspase activity is inhibited. This compound has been shown to effectively abrogate TNFα-induced necroptosis in models such as Jurkat and U937 cells. medchemexpress.comlifetechindia.commedchemexpress.cnmdpi.com

In Jurkat cells, treatment with this compound (300 nM for 2 hours) has been observed to eliminate the TNFα-induced upregulation of RIPK3, a key marker of necroptosis. medchemexpress.comlifetechindia.com This indicates that this compound successfully blocks the necroptotic pathway activated by TNFα. Similarly, this compound demonstrates potent inhibition of TNFα-induced necroptosis in U937 cells, with an IC₅₀ value of 10 nM. medchemexpress.comlifetechindia.commedkoo.comglpbio.commedchemexpress.cn

The effectiveness of this compound in inhibiting TNFα-induced necroptosis in these cell lines highlights its utility as a pharmacological tool to study the RIPK1-dependent nature of this cell death pathway.

Shikonin-induced Necroptosis Models

Shikonin (B1681659), a naturally occurring naphthoquinone, is another well-established inducer of necroptosis. Similar to TNFα, shikonin-induced necroptosis is also mediated through RIPK1. This compound has been shown to inhibit shikonin-induced necroptosis in cellular models. medchemexpress.comqmul.ac.ukresearchgate.net

Studies in Jurkat cells have demonstrated that this compound (300 nM for 2 hours) abrogates the shikonin-induced upregulation of RIPK3, confirming its inhibitory effect on necroptosis triggered by shikonin. medchemexpress.comlifetechindia.com The blockade of shikonin-induced necroptosis by this compound, along with other inhibitors like necrostatin-1 (B1678002) and zVAD, has been confirmed in various studies. qmul.ac.ukresearchgate.net

These findings indicate that this compound is effective in blocking necroptosis induced by different stimuli that converge on the RIPK1-mediated pathway.

Evaluation across Various Cell Types and Origins

The efficacy of this compound in inhibiting necroptosis has been evaluated across a range of cell types and origins, demonstrating its broad applicability as a RIPK1 inhibitor in diverse cellular contexts. medkoo.com While some necroptosis inhibitors may exhibit species-specific activity, primarily being effective in primate/human cells, this compound has shown activity in both human cell lines like Jurkat and U937, and mouse cell lines such as L929. medchemexpress.comlifetechindia.commedkoo.commedchemexpress.cnnih.govscientificarchives.com

For example, this compound inhibits necroptosis in human U937 cells with an IC₅₀ of 10 nM and in mouse L929 cells with an IC₅₀ of 3.2 μM in TNF/zVAD-induced necroptosis assays. medchemexpress.cn This indicates that while there might be differences in potency across species, this compound is active in inhibiting RIPK1-mediated necroptosis in cells of different origins. The ability of RIPK1 inhibitors like this compound to protect cells of different types and origins is considered important for drug development. nih.govscientificarchives.com

The following table summarizes some of the cellular assay data for this compound:

Cell LineStimulusAssay TypeThis compound IC₅₀ (or effect)Reference
U937TNFα/zVADCell titer-Glo luminescence10 nM medchemexpress.comlifetechindia.commedkoo.comglpbio.commedchemexpress.cn
JurkatTNFαRIPK3 up-regulationAbrogates (300 nM) medchemexpress.comlifetechindia.com
JurkatShikoninRIPK3 up-regulationAbrogates (300 nM) medchemexpress.comlifetechindia.com
L929TNFα/zVADCell titer-Glo luminescence3.2 μM medchemexpress.cn
JurkatTNFα or ShikoninApoptosis AnalysisIncreased apoptosis medchemexpress.comlifetechindia.com

Role in Elucidating Programmed Cell Death Mechanisms

This compound plays a crucial role in deciphering the intricate pathways of programmed cell death, particularly in distinguishing between necroptosis and apoptosis and in investigating RIPK1-dependent apoptosis. qmul.ac.ukmedchemexpress.cnnih.gov

Distinguishing Necroptosis from Apoptosis

Necroptosis and apoptosis are two distinct forms of programmed cell death with different morphological characteristics and molecular mechanisms. bio-techne.comresearchgate.net Apoptosis is typically caspase-dependent, while necroptosis is caspase-independent and relies on the activity of RIPK1, RIPK3, and MLKL. bio-techne.comresearchgate.netmdpi.com this compound, as a selective RIPK1 inhibitor, is a valuable tool for distinguishing between these two pathways. medchemexpress.comqmul.ac.ukscientificarchives.comnih.gov

By inhibiting RIPK1, this compound blocks the execution of necroptosis. In experimental settings where both pathways might be activated, the use of this compound can reveal the contribution of the necroptotic pathway. For instance, blocking necroptosis with this compound or necrostatin-1 in cells treated with TNFα or shikonin can lead to increased levels of detectable apoptosis, indicating a shift in the cell death pathway when necroptosis is inhibited. medchemexpress.comlifetechindia.comqmul.ac.uk This highlights the interplay and potential for switching between apoptosis and necroptosis depending on the activation status of key regulatory proteins like RIPK1 and caspases. frontiersin.orgqmul.ac.ukplos.org

Studies using flow cytometry with markers for RIPK3 (upregulated in necroptosis) and active caspase-3 (a marker for apoptosis) in the presence and absence of this compound have been instrumental in phenotyping and quantifying different cell death populations, including necroptosis, apoptosis, and RIPK1-dependent apoptosis. qmul.ac.uk

Investigating RIPK1-Dependent Apoptosis

While RIPK1 is a critical regulator of necroptosis, it also plays a role in certain forms of apoptosis, specifically RIPK1-dependent apoptosis. frontiersin.orgnih.govplos.orgharvard.edu This form of apoptosis can occur through complex IIa, involving RIPK1, FADD, and caspase-8, or via complex IIb, also involving RIPK1 and caspase-8, often when necroptosis is blocked. frontiersin.orgmdpi.com

This compound, by inhibiting the kinase activity of RIPK1, can be used to investigate the contribution of RIPK1 kinase function to apoptosis. Although RIPK1's scaffolding function is also important in cell death regulation, its kinase activity is essential for RIPK1-dependent apoptosis under certain conditions. frontiersin.orgharvard.edu

Studies have shown that inhibiting RIPK1 with this compound can influence the balance between necroptosis and apoptosis. When necroptosis is blocked by this compound, cells may be redirected towards apoptosis. medchemexpress.comlifetechindia.comqmul.ac.uk This indicates that RIPK1 kinase activity is crucial for the necroptotic pathway, and its inhibition can unmask or enhance apoptotic signaling. The use of this compound, in conjunction with caspase inhibitors like zVAD, allows researchers to dissect the complex interactions between RIPK1-mediated necroptosis and caspase-dependent or RIPK1-dependent apoptosis. qmul.ac.uk

The ability of this compound to modulate these distinct cell death pathways makes it an invaluable tool for researchers studying the intricate regulatory networks that govern cell fate.

Contribution to Understanding PANoptosis

PANoptosis is a recently described inflammatory programmed cell death pathway that integrates components of pyroptosis, apoptosis, and necroptosis, orchestrated by a multiprotein complex known as the PANoptosome. researchgate.netmdpi.comdovepress.comnih.gov Key components of the PANoptosome include pattern recognition receptors, adaptor molecules, and effector proteins such as RIPK1, RIPK3, Caspase-1, and Caspase-8. researchgate.netmdpi.comnih.gov

RIPK1 plays a central role within the PANoptosome, participating in both the initiation and execution of this complex cell death process through interactions with other molecules in the complex. nih.govnih.gov this compound, as a selective RIPK1 inhibitor, serves as a valuable tool compound in preclinical studies to dissect the specific contributions of RIPK1 kinase activity to PANoptosis. mdpi.comdovepress.comnih.gov By inhibiting RIPK1, researchers can better understand how this kinase influences the formation and activation of the PANoptosome and the subsequent execution of PANoptosis. Studies have indicated that RIPK1 inhibitors like this compound can suppress necroptosis, a component of PANoptosis, by blocking the phosphorylation of RIPK1, RIPK3, and MLKL. nih.govscientificarchives.com The use of RIPK1 inhibitors such as this compound has been verified in studies investigating various inflammation-associated diseases, highlighting their relevance in understanding PANoptosis-related pathologies. mdpi.comdovepress.comnih.gov

Use in Structure-Activity Relationship (SAR) Studies

This compound emerged from the screening of GlaxoSmithKline's (GSK) DNA-encoded libraries (DEL) as a potent and selective hit compound targeting RIPK1. nih.govscientificarchives.commassbio.orgcresset-group.comnih.govacs.orgresearchgate.net Its discovery marked the identification of a novel benzoxazepinone chemical series with promising activity against RIPK1. nih.govscientificarchives.commdpi.combiorxiv.org Extensive Structure-Activity Relationship (SAR) studies were subsequently conducted around this compound and its core benzoxazepinone scaffold to optimize its properties and develop improved RIPK1 inhibitors. nih.govscientificarchives.commassbio.orgcresset-group.comresearchgate.netacs.org

Exploration of Benzoxazepinone Scaffold

The benzoxazepinone scaffold of this compound was recognized as a novel template for kinase inhibition. nih.govscientificarchives.com This scaffold binds to RIPK1 in a Type III-like kinase inhibitor position, occupying an allosteric hydrophobic pocket located at the back of the ATP binding site. nih.govacs.orgacs.orgsci-hub.se The binding mode involves key interactions, such as a hydrogen bond between the amide carbonyl of the benzoxazepinone and the backbone amide NH of Asp156 in RIPK1. nih.govacs.orgsci-hub.se The exploration of this scaffold involved investigating the impact of modifications at various positions on RIPK1 inhibitory activity and selectivity. nih.govscientificarchives.comacs.org Studies revealed that while the benzoxazepinone core was crucial, the SAR around it could be narrow, with specific substitutions being critical for maintaining potency. nih.govsci-hub.se For instance, the replacement of the benzoxazepinone oxygen with sulfur or an NH was tolerated, while substitutions on the aryl benzoxazepinone ring were generally only allowed at the 7-position. nih.govcresset-group.com

Design of Analogues and Derivatives (e.g., GSK2982772, thio-benzoxazepinones)

The SAR studies based on this compound led to the design and synthesis of numerous analogues and derivatives aimed at improving potency, selectivity, and pharmacokinetic profiles. nih.govscientificarchives.comresearchgate.netacs.org A significant outcome of this optimization was the identification of GSK2982772 (also known as GSK'772 or compound 5), which became a key preclinical and later clinical candidate RIPK1 inhibitor. nih.govresearchgate.netalzdiscovery.orgresearchgate.netacs.orgacs.orgguidetopharmacology.orguni.luguidetopharmacology.orgnih.govhra.nhs.uknih.govlarvol.comfiercebiotech.comnih.gov GSK2982772 demonstrated improved efficacy in biochemical and cellular assays compared to this compound while maintaining high kinase selectivity for RIPK1. nih.govacs.org

Further structural modifications explored the chemical space around the benzoxazepinone scaffold. This included the development of thio-benzoxazepinones, where the carbonyl group of the benzoxazepinone was replaced with a thiocarbonyl group. nih.govnih.gov These thio-benzoxazepinone derivatives were investigated for their anti-necroptotic activity and their SAR was explored, including the impact of substitutions on the triazole group. nih.govuniv-bio.com Some thio-benzoxazepinone compounds showed potent activity against necroptosis in cellular models. nih.govnih.gov

Computational Approaches in SAR Analysis (e.g., Activity Atlas, Activity Miner)

Computational approaches played a vital role in analyzing the complex SAR of the benzoxazepinone RIPK1 inhibitors derived from this compound. Tools such as Activity Atlas and Activity Miner were employed to gain deeper insights into the relationship between chemical structure and biological activity. massbio.orgcresset-group.com

Activity Atlas is a method that analyzes SAR by considering the electrostatic, hydrophobic, and shape properties of aligned compounds, generating visual 3D maps that summarize activity data. cresset-group.com This helped in understanding which regions of the molecule and which molecular properties were important for RIPK1 inhibition. cresset-group.commassbio.org Activity Miner complements this by enabling the navigation of complex SAR data, highlighting molecule pairs with significant activity changes upon small structural modifications (activity cliffs) and providing rationale for these changes. massbio.orgcresset-group.commassbio.org These computational tools, used in conjunction with experimental data and protein structural information (such as the crystal structure of this compound bound to RIPK1), provided valuable insights for guiding the design and optimization of new benzoxazepinone-based RIPK1 inhibitors. massbio.orgcresset-group.commassbio.orgnih.gov

Therapeutic Research Potential and Disease Models

Inflammatory Diseases

RIP1 kinase is a critical regulator of inflammatory responses, involved in pathways downstream of death receptors like TNFR1 and Toll-like receptors. acs.orgoup.com Active RIP1 kinase can drive inflammation by regulating programmed necrosis, the production of pro-inflammatory cytokines, and inflammasome assembly. acs.orgoup.com Genetic evidence in both humans and mice supports a role for RIP1 kinase pathway dysregulation in spontaneous and robust inflammation. acs.org Consequently, blocking this pathway with inhibitors like GSK481 and its derivatives holds potential for broad therapeutic benefit in multiple inflammatory diseases. acs.orgoup.comresearchgate.net

Rheumatoid Arthritis (RA) is a chronic, systemic inflammatory condition characterized by joint inflammation, pain, swelling, and potential joint destruction. gsk.com Research has indicated that TNF and its signaling intermediates, including RIPK1, are constitutively increased in peripheral blood mononuclear cells of RA patients compared to healthy individuals. nih.gov RIPK1-mediated necroptosis has also been linked to increased cytokine production and inflammatory diseases, including RA. researchgate.netnih.gov Preclinical studies involving RIPK1 inhibition have shown promise in reducing inflammation and disease progression in animal models of RA. Inhibition of RIPK1 has been reported to block necroptosis, suppress osteoclastogenesis, and reduce the expression of proinflammatory cytokines in synovial tissue in a collagen-induced mouse model of RA. nih.gov

GSK2982772, an optimized RIP1 inhibitor from the this compound series, has been evaluated in clinical trials for moderate to severe RA. researchgate.netnih.gov An experimental medicine study assessed the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK2982772 in patients with moderate to severe RA who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs). nih.gov While the compound was generally well-tolerated, the study concluded that inhibition of RIPK1 activity at the evaluated exposure levels did not translate into meaningful clinical improvement in RA. nih.gov

Psoriasis is a chronic inflammatory skin disease. acs.orgresearchgate.net Like rheumatoid arthritis, psoriasis is considered among the inflammatory diseases where RIP1 inhibition may offer therapeutic benefits. acs.orgresearchgate.netmassbio.org GSK2982772 has also been in phase 2a clinical studies for psoriasis. acs.orgresearchgate.net The rationale for targeting RIP1 in psoriasis is based on its role in TNF-dependent cellular responses and inflammation. acs.orgresearchgate.net

Ulcerative Colitis (UC) is an inflammatory bowel disease (IBD) characterized by chronic inflammation of the colon. medicalnewstoday.com TNF signaling via the RIPK1 pathway is known to regulate colonic inflammation, suggesting RIPK1 inhibition as a potential therapeutic target in UC. nih.gov GSK2982772, a RIPK1 inhibitor derived from the this compound series, has been investigated in a phase IIa randomized, double-blind experimental medicine study in patients with active UC. researchgate.netnih.gov The study aimed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK2982772 in this patient population. nih.gov GSK2982772 was shown to reduce spontaneous production of cytokines from human ulcerative colitis explants, highlighting its potential as an anti-inflammatory agent. acs.orgresearchgate.net

Systemic Inflammatory Response Syndrome (SIRS) is a widespread inflammatory state that can be triggered by various insults, including infection, trauma, and acute inflammation. nih.govscilit.com It involves a dysregulated release of pro-inflammatory mediators. nih.gov Necrosis, regulated by RIP1, has been increasingly recognized as a therapeutic target in diseases like SIRS. researchgate.net While direct research specifically on this compound in SIRS models is not extensively detailed in the provided results, the broader class of RIP1 inhibitors, including derivatives developed from the this compound series, is being explored for its potential to counteract systemic inflammation and associated organ damage. researchgate.netaxonmedchem.comtargetmol.com For instance, a potent and specific RIPK1 inhibitor with oral activity, SZM-1209 (a different compound but also a RIPK1 inhibitor), has demonstrated therapeutic effects against SIRS and acute lung injury in preclinical models. targetmol.com This suggests that RIP1 inhibition, the primary mechanism of this compound, is a relevant area of research for SIRS.

Ischemic Injuries and Cardiovascular Diseases

Necroptosis has been implicated in severe cardiac pathological conditions, including myocardial infarction and ischemia-reperfusion injury. researchgate.net It is also recognized for its role in cardiovascular diseases such as atherosclerosis and abdominal aortic aneurysms (AAAs). semanticscholar.orgnih.gov Levels of RIP3 are often elevated in human tissues affected by these conditions, and studies in preclinical models have shown that deficiency of the gene encoding RIP3 can offer protection from the disease. nih.gov

Myocardial Infarction

Regulated necrosis, or necroptosis, and apoptosis are critically involved in severe cardiac pathological conditions, including myocardial infarction. researchgate.net While the search results indicate the implication of necroptosis in myocardial infarction and mention that RIP1 inhibitors like Necrostatin-1 (B1678002) have shown protective effects in murine models of myocardial infarction, specific research findings or data pertaining to this compound in myocardial infarction models are not present. researchgate.netnih.govnih.govtg.org.auutah.edu

Atherosclerosis

Necroptotic cell death is activated in human advanced atherosclerotic plaques and is considered a potential target for therapeutic and diagnostic interventions in experimental atherosclerosis. researchgate.net Increased expression of RIP3 and MLKL has been observed in humans with unstable carotid atherosclerosis, and MLKL phosphorylation, a key step in necroptosis, is detected in advanced atheromas. researchgate.net Research suggests that RIP3-mediated macrophage necrosis plays a role in the development of atherosclerosis. researchgate.net While the search results establish the link between necroptosis and atherosclerosis and mention that RIP1 inhibitors like Necrostatin-1 and Necrostatin-1s have shown protective effects in murine models of atherosclerosis, specific detailed research findings or data on this compound in atherosclerosis models are not provided. researchgate.netresearchgate.netnih.govgoogle.com

Ischemic Stroke

Necroptosis has emerged as a target in acute ischemic injuries, including ischemic stroke. researchgate.net Studies have found that cerebral ischemia-reperfusion injury can rapidly activate necrotic apoptosis, promoting cerebral hemorrhage and neuroinflammation, and exacerbating brain injury. researchgate.net While the search results mention that RIP1 inhibitors have therapeutic potential for ischemic brain injury and refer to a study where a different RIP3 inhibitor, GSK'872, alleviated ischemic stroke in a murine model, specific detailed research findings or data on this compound in ischemic stroke models are not available in the provided snippets. acs.orgresearchgate.netscientificarchives.comadinstruments.comheart.orgresearchgate.netnih.gov

Abdominal Aortic Aneurysms (AAAs)

Abdominal aortic aneurysm (AAA) is a progressive aortic disease for which there is currently no approved pharmacological treatment to effectively slow growth or prevent rupture. researchgate.net Necroptosis, regulated by RIP kinases, is a form of programmed necrosis involved in AAA. researchgate.net Research has demonstrated that the absence of RIP3 in mice prevented aneurysm formation. researchgate.net Studies using preclinical AAA models have shown that administration of RIP1 inhibitors like Necrostatin-1 and Necrostatin-1s attenuates aneurysm growth and blocks the progression of existing AAAs. researchgate.netnih.gov this compound is mentioned as a RIP1 inhibitor, and necroptosis inhibitors are being investigated for their potential in AAA models. semanticscholar.orgnih.gov However, specific detailed research findings or data on this compound's direct effects in abdominal aortic aneurysm models are not present in the provided search results. researchgate.netsemanticscholar.orgnih.govkaiserpermanente.orgyale.edunih.govfrontiersin.org

Data Tables

Based on the provided search results, detailed quantitative data specifically for this compound in the mentioned disease models is limited. The available data primarily focuses on its biochemical activity as a RIP1 inhibitor.

Table 1: In Vitro Activity of this compound

TargetAssayIC50 (nM)
RIP1 kinaseInhibition1.3
Human RIP1Ser166 phosphorylation inhibition2.8
U937 cellular assayInhibition10
Mouse RIP1 mutantsSer166 phosphorylation inhibition18-110

Oncological Research

Research into this compound and related RIPK1 inhibitors has extended to the field of oncology, investigating their potential to modulate cancer cell death and the tumor microenvironment. acs.orgnih.govfrontiersin.org

RIPK1 kinase inhibition has been investigated in the context of pancreatic cancer. Studies have indicated that inhibiting RIPK1 kinase can influence the tumor microenvironment and potentially lead to tumor immunity in models of pancreatic cancer. acs.orgfrontiersin.orgtargetmol.comlookchem.comous-research.notargetmol.com Furthermore, RIPK1 kinase inhibition has shown potential to sensitize tumors to checkpoint blockade, suggesting a possible combination strategy with immunotherapy for pancreatic cancer treatment. acs.org

In melanoma research, RIPK1 inhibitors like this compound have been used to study mechanisms of cell death and resistance. Studies have explored the role of RIPK1 in necroptotic cell death in melanoma cells, particularly in the context of RIPK3 expression and resistance to necroptosis. caymanchem.comsigmaaldrich.comnih.govuni-heidelberg.de

RIPK1 inhibitors, including this compound or compounds from the same series, have been mentioned in research related to lung cancer, specifically in the context of inhibiting metastasis in mouse models. nih.govfrontiersin.orgresearchgate.netambeed.cn Research in lung cancer is also exploring various approaches, including targeting specific enzymes and utilizing immunotherapy. cancerresearchuk.orginstitut-curie.orgharvard.edulungcancerresearchfoundation.org

This compound is relevant to research on panoptosis, a recently identified form of programmed cell death that integrates aspects of pyroptosis, apoptosis, and necroptosis. nih.govfrontiersin.orgnih.govtandfonline.comresearchgate.netmdpi.com Panoptosis is being investigated for its role in cancer biology, including its potential to induce cancer cell death and influence the tumor microenvironment. nih.govfrontiersin.orgresearchgate.nettandfonline.comresearchgate.net Targeting molecules involved in panoptosis, such as RIPK1 and RIPK3, with compounds like this compound is an area of ongoing research for novel cancer therapeutic strategies. nih.govfrontiersin.orgresearchgate.netnih.govtandfonline.commdpi.com

Other Disease Indications

Beyond oncology, this compound's role as a RIPK1 inhibitor is being investigated in other disease contexts, particularly those involving inflammation and cell death.

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, involving complex inflammatory processes and cell death. tandfonline.comnih.govtandfonline.com RIPK1 and necroptosis are implicated in the pathogenesis of sepsis. tandfonline.comnih.govnih.govtandfonline.com Research suggests that inhibiting RIPK1, which this compound does, could be a potential therapeutic strategy for sepsis by modulating the inflammatory response and reducing cell death. tandfonline.comnih.govnih.govtandfonline.com this compound has been identified as a compound that targets RIPK1, relevant to the study of panoptosis which also plays a critical role in driving the inflammatory response and organ dysfunction in sepsis. nih.govtandfonline.com

Here is a summary of some research findings related to this compound and its mechanism:

CompoundTargetIC50 (Human RIPK1)Effect on Cell DeathRelevant Disease Research
This compoundRIPK11.3 nM (kinase), 2.8 nM (Ser166 phosphorylation) medchemexpress.commedkoo.comlifetechindia.comInhibits RIPK1-dependent necroptosis medchemexpress.comlifetechindia.comsigmaaldrich.comselleckchem.comscientificarchives.comnih.govPancreatic Cancer, Melanoma, Lung Cancer, Sepsis, Panoptosis caymanchem.comsigmaaldrich.comscientificarchives.comnih.govacs.orgnih.govfrontiersin.orgtargetmol.comlookchem.comous-research.notargetmol.comuni-heidelberg.deresearchgate.netnih.govtandfonline.comresearchgate.netmdpi.com

Diabetic Foot Ulcers (DFUs)

Diabetic Foot Ulcers (DFUs) are a significant complication of diabetes, characterized by chronic inflammation and impaired wound healing researchgate.netmdpi.comnih.gov. Necroptosis, a form of programmed cell death distinct from apoptosis, has been increasingly recognized for its role in the progression and severity of DFUs researchgate.net. Understanding the genes and pathways associated with necroptosis in DFUs could lead to new therapeutic strategies researchgate.net.

Research indicates that mediators of necroptosis, such as RIP1 and RIP3, can promote pathological inflammatory processes independent of their cell death functions nih.gov. Given this compound's role as a RIP1 inhibitor, it is being investigated for its potential therapeutic application in conditions where necroptosis and RIP1-mediated inflammation contribute to pathology, such as DFUs. While direct research findings detailing the effects of this compound specifically on DFU models were not extensively available in the search results, the implication of necroptosis in DFU pathogenesis researchgate.net and this compound's mechanism as a RIP1 inhibitor medchemexpress.comglpbio.com suggest a potential area of research.

Acute Kidney Injury (AKI)

Acute Kidney Injury (AKI) is characterized by a sudden decline in kidney function, often involving injury to the tubular epithelium kidneyresearchuk.orgnih.govtheisn.org. Necroptosis and inflammation are implicated in the pathology of kidney injury researchgate.net. RIPK1 inhibitors like this compound have been mentioned in the context of research into attenuating acute kidney injury researchgate.nettargetmol.com.

The role of RIP1 in driving inflammation through regulating programmed necrosis and the production of pro-inflammatory cytokines positions RIP1 inhibitors as potential therapeutic agents for inflammatory diseases acs.org. Given that AKI involves inflammation and cell death pathways, the inhibition of RIP1 by compounds like this compound is a relevant area of investigation. While specific detailed research findings on this compound's effects in AKI models were not prominently featured in the search results, its classification as a RIP1 inhibitor being explored for conditions involving inflammation and cell death, including kidney injury researchgate.netresearchgate.nettargetmol.com, underscores its potential in this area of research.

Advanced Research Methodologies Utilizing Gsk481

Cell-Based Assays for Target Engagement and Phenotypic Analysis

Cell-based assays are fundamental in characterizing the biological activity of GSK481 and its effects on cellular processes regulated by RIP1 kinase. These assays provide crucial data on the compound's potency and its ability to engage with its target within a living cellular environment.

This compound has demonstrated excellent translation in cellular assays. In the U937 cellular assay, this compound showed an IC₅₀ of 10 nM. medchemexpress.comlifetechindia.comarctomsci.com This indicates its effectiveness in inhibiting RIP1-mediated cellular events at a low nanomolar concentration. Furthermore, this compound at a concentration of 300 nM for 2 hours in Jurkat cells was shown to abrogate the upregulation of RIP3 induced by both TNFα and shikonin (B1681659). medchemexpress.comlifetechindia.comarctomsci.com This finding suggests that this compound can effectively block necroptosis induced by these agents, highlighting its impact on the RIP1-dependent cell death pathway. medchemexpress.comlifetechindia.comarctomsci.com

Cell-based assays also play a role in assessing the selectivity of this compound. Studies have shown that this compound exhibits complete specificity for RIP1 kinase against other tested kinases when profiled in radiolabeled assay screens. glpbio.com This selectivity is a critical characteristic for a research tool and potential therapeutic agent, minimizing off-target effects.

Different cell lines and conditions are utilized in these assays to investigate various aspects of RIP1 function and the impact of its inhibition by this compound. For example, FADD-deficient Jurkat cells and L929 cells are used to assess potency under specific conditions related to cell death pathways. researchgate.net These assays help researchers understand how this compound influences RIP1 activity and downstream signaling events in different cellular contexts.

Here is a summary of some cell-based assay data for this compound:

Cell LineAssay TypeConcentrationIncubation TimeResultCitation
U937Cellular assay (general)IC₅₀ = 10 nMNot specifiedExcellent translation, indicating cellular activity. medchemexpress.comlifetechindia.comarctomsci.com
Jurkat cellsApoptosis Analysis (RIP3 up-regulation)300 nM2 hoursAbrogates RIP3 up-regulation induced by TNFα and shikonin. medchemexpress.comlifetechindia.comarctomsci.com
Jurkat cellsApoptosis Analysis (detectable apoptosis)300 nM2 hoursIncreased levels of detectable apoptosis induced by TNFα and shikonin. lifetechindia.comarctomsci.com

Structural Biology Approaches (e.g., X-ray crystallography with RIPK1)

Structural biology techniques, particularly X-ray crystallography, are invaluable for understanding the precise molecular interactions between this compound and its target protein, RIPK1. These studies provide high-resolution three-dimensional structures that illuminate the binding mode of the inhibitor and the conformational changes it may induce in the kinase.

The protein-ligand crystal structure of this compound bound to RIPK1 is known and available in the Protein Data Bank (PDB: 5HX6). cresset-group.comresearchgate.netmassbio.org This structure is a fundamental resource for researchers studying RIPK1 inhibition. Analysis of this co-crystal structure allows for detailed visualization of how this compound fits into the RIPK1 active site and the specific interactions, such as hydrogen bonds and pi-pi interactions, that stabilize the complex. cresset-group.com

Structural studies have revealed that this compound binds to RIPK1 in a manner that induces a structural rearrangement compared to hinge-binding inhibitors. researchgate.net This distinct binding mode contributes to its selectivity and potency. The co-crystal structure of this compound with RIPK1 (PDB: 5HX6) has been used as a reference for aligning other RIPK1 inhibitors to explore structure-activity relationships (SAR). cresset-group.commassbio.org This involves superimposing the structures of related compounds onto the known binding pose of this compound to understand how chemical modifications affect binding and activity.

X-ray crystallography provides critical insights into the conformational state of RIPK1 upon inhibitor binding. The binding of this compound has been associated with a Type III-like binding mode, which involves occupying an allosteric pocket without making direct interaction with the kinase hinge region. drughunter.com This was a surprising finding, as initial hypotheses based on homology models suggested hinge binding. drughunter.com This underscores the importance of experimental structural data in validating and refining computational predictions.

Structural biology facilities equipped with advanced crystallization equipment, such as high-throughput screening systems and automated liquid handling robots, are essential for preparing protein-ligand complexes for X-ray diffraction analysis. icr.ac.uk The resulting diffraction data are then used to determine the electron density maps and ultimately the atomic coordinates of the complex.

Computational Chemistry and Drug Design

Computational chemistry plays a significant role in the research and development of RIPK1 inhibitors like this compound, complementing experimental approaches by providing theoretical insights and guiding the design of novel compounds. Techniques such as molecular docking, ligand conformation calculations, machine learning, and free energy calculations are applied to understand interactions, predict activity, and optimize chemical structures.

Molecular Docking and Ligand Conformation Calculations

Molecular docking is a widely used computational technique to predict the preferred binding orientation and conformation of a ligand within a protein's binding site. For RIPK1 inhibitors, including those structurally related to this compound, molecular docking helps visualize and analyze the potential interactions between the compound and key residues in the RIPK1 kinase domain. researchgate.netresearchgate.net

Molecular docking studies can predict the binding mode of inhibitors, such as whether they bind in a DFG-in (active) or DFG-out (inactive) conformation of the kinase. scientificarchives.com For example, molecular docking predicted that GSK'074, another RIPK1 inhibitor, binds to RIP1 in a DFG-out conformation as a type II kinase inhibitor. scientificarchives.com While specific docking studies for this compound were not detailed in the provided text beyond its use as a reference structure for alignment cresset-group.commassbio.org, the methodology is broadly applicable to understanding the binding of benzoxazepinone-series inhibitors to RIPK1.

Ligand conformation calculations are often performed in conjunction with molecular docking to explore the flexibility of the inhibitor molecule and identify low-energy conformations that are likely to bind to the protein. These calculations help in generating realistic starting structures for docking and molecular dynamics simulations.

Computational tools and platforms, such as those that generate molecular dynamics topologies and support docking files, are utilized in these studies. uq.edu.au Although a request for X-ray and docking files for this compound on one platform failed uq.edu.au, the availability of such tools highlights the standard practice of using computational methods in conjunction with structural data.

Biomarker Identification and Validation in Disease Models

Research utilizing RIPK1 inhibitors like this compound in disease models often involves the identification and validation of biomarkers. Biomarkers are measurable indicators of a biological state or condition, and in the context of RIPK1 inhibition, they can help assess target engagement, pathway modulation, and disease progression or response to treatment.

RIPK1 kinase activity is implicated in various diseases, including inflammatory and neurodegenerative disorders. nih.govfrontiersin.orgtandfonline.comalzdiscovery.org Inhibiting RIPK1 can impact disease-associated processes. For instance, elevated levels of RIPK1 in the central nervous system are associated with microglial-mediated inflammation and axon degeneration in Alzheimer's disease. alzdiscovery.org Activation of RIPK1 mediates the transcriptional induction of Cst7, which is a biomarker of disease-associated microglia found in AD. frontiersin.org Studies using RIPK1 inhibitors in AD mouse models have shown reductions in amyloid burden, tau aggregation, and pro-inflammatory cytokine levels, along with improvements in cognitive function, suggesting that these markers can be influenced by RIPK1 inhibition. alzdiscovery.org

In inflammatory diseases, RIPK1 kinase activity plays a role in initiating inflammatory cell death. alzdiscovery.org Inhibition of RIPK1 has shown efficacy in animal models of inflammatory autoimmune diseases, reducing inflammation and cell loss. alzdiscovery.org Biomarkers related to inflammation and cell death pathways are relevant in these studies.

Clinical development of RIPK1-targeted drugs includes efforts to identify clinical biomarkers for RIPK1 activation. tandfonline.com These biomarkers could potentially help stratify patients, monitor treatment response, and assess target engagement in clinical trials. While specific biomarkers validated with this compound in disease models were not extensively detailed in the provided snippets, the broader research on RIPK1 inhibitors highlights the importance of this area and the potential for this compound to be used in studies aimed at identifying and validating such markers in relevant disease contexts.

Biomarker identification can involve analyzing gene expression data to find necroptosis-associated genes that are differentially expressed in disease states. researchgate.net Machine learning and bioinformatics approaches are utilized in these studies. researchgate.net Understanding these necroptosis-associated genes could open new avenues for therapeutic intervention and biomarker development. researchgate.net

Future Directions and Research Gaps

Further Elucidation of RIPK1's Role in Specific Diseases

RIPK1 is a critical regulator of cell fate, influencing both pro-survival NF-κB signaling and various forms of programmed cell death, including apoptosis and necroptosis. tandfonline.comnih.govnih.gov Its dysregulation has been implicated in the pathogenesis of a wide range of diseases, particularly inflammatory, autoimmune, and neurodegenerative disorders. nih.govnih.govfrontiersin.orgnih.gov While significant progress has been made in understanding RIPK1's involvement in conditions like inflammatory bowel disease, rheumatoid arthritis, psoriasis, sepsis, and neurodegenerative diseases such as ALS and Alzheimer's disease, further research is needed to fully elucidate its precise role in specific disease contexts. acs.orgnih.govfrontiersin.orgnih.gov

Studies continue to explore the dual role of RIPK1, acting as both a scaffold protein promoting cell survival and a kinase driving cell death and inflammation. tandfonline.comfrontiersin.org Understanding the delicate balance between these functions and how it is disrupted in different diseases is crucial for targeted therapeutic intervention. For instance, research is ongoing to determine if RIPK1 can serve as a biomarker for monitoring treatment and progression in conditions like sepsis. tandfonline.com Furthermore, the involvement of RIPK1 in maintaining cellular homeostasis in specific cell types, such as endothelial cells in the context of sepsis, warrants further investigation. tandfonline.com The role of RIPK1 in promoting neuroinflammation and driving microglia towards a disease-associated phenotype in neurodegenerative disorders is also an active area of research. alzdiscovery.orgalzdiscovery.org

Addressing Challenges in Clinical Translation of RIPK1 Inhibitors

Despite the promising preclinical data and the development of more selective inhibitors like GSK481 and other GSK compounds, translating RIPK1 inhibitors into successful clinical therapies presents several challenges. nih.govfrontiersin.orgfrontiersin.org Early clinical trials have been conducted for various inflammatory and neurodegenerative diseases. tandfonline.comalzdiscovery.orgacs.orge-neurospine.org However, challenges remain, particularly in complex conditions like acute brain injury, where the complexities of clinical trials pose hurdles. frontiersin.org

Issues such as achieving optimal pharmacokinetic properties, ensuring metabolic stability, and improving oral bioavailability have been identified as areas requiring further attention in the development of RIPK1 inhibitors. frontiersin.org While some next-generation inhibitors have shown good safety profiles in early-phase studies, further clinical validation is needed to establish their efficacy and determine safe and effective dosing regimens. alzdiscovery.orgalzdiscovery.org The identification of appropriate patient populations and biomarkers for patient stratification is also important for the successful clinical development of RIPK1 inhibitors. nih.gov

Development of Next-Generation RIPK1 Inhibitors with Enhanced Properties

The ongoing research aims to develop next-generation RIPK1 inhibitors with enhanced properties, building upon the knowledge gained from compounds like this compound. alzdiscovery.orgfrontiersin.orge-neurospine.org This includes improving potency, selectivity, and pharmacokinetic profiles. mdpi.comfrontiersin.org Efforts are focused on further structural modifications of existing chemotypes, such as the benzoxazepinone family, to optimize their drug-like properties. frontiersin.orgcresset-group.commassbio.org

Strategies for developing improved inhibitors include exploring new approaches to target RIPK1 kinase, potentially by modulating post-translational modifications other than phosphorylation, altering kinase domain conformation, or disrupting protein-protein interactions. acs.org The discovery of compounds that bind to distinct pockets on RIPK1 kinase, potentially enabling synergistic effects in combination therapies, is also being investigated. nih.gov The development of brain-penetrant RIPK1 inhibitors is of particular interest for treating neurodegenerative diseases. nih.gove-neurospine.orgnih.gov

Combination Therapies Involving RIPK1 Inhibition

Given the complex nature of diseases involving RIPK1-mediated pathways, combination therapies involving RIPK1 inhibitors are being explored as a promising future direction. e-neurospine.orggen.storemedsci.org Combining RIPK1 inhibition with other therapeutic strategies may offer enhanced efficacy and potentially overcome mechanisms of drug resistance. medsci.org

Preclinical studies have demonstrated the potential benefits of combining RIPK1 inhibitors with other agents in various disease models. For example, combining RIPK1 inhibition with compounds that slow neurological decay has shown benefit in animal models of Niemann-Pick disease type C1. e-neurospine.org The potential for combining RIPK1/RIPK3 inhibition with inhibitors of mTOR to simultaneously activate autophagy and inhibit necroptosis is also being investigated. e-neurospine.org Additionally, RIPK1 inhibition has been shown to enhance the cytotoxic efficacy of certain chemotherapy drugs, such as pirarubicin, in hepatocellular carcinoma cells by overcoming drug resistance. medsci.org The combination of RIPK1 and IKK inhibitors is also being explored for the treatment of immune diseases. google.com

Investigation of this compound's Broader Biological Impact

While this compound is primarily characterized as a potent and selective RIPK1 kinase inhibitor, further investigation into its broader biological impact is warranted. medchemexpress.comaxonmedchem.com Understanding any potential off-target effects, even those considered minor, is important for fully characterizing the compound and informing future drug design. acs.orgacs.org

Q & A

Q. What experimental approaches are recommended to validate the selectivity of GSK481 for RIPK1 in cellular assays?

To confirm RIPK1 selectivity, perform kinase profiling assays against a broad panel (e.g., 456 kinases) using biochemical or cellular kinase activity assays. Use positive controls (e.g., known RIPK1 activators) and negative controls (e.g., RIPK1-deficient cell lines) to rule off-target effects. Measure inhibition of Ser166 phosphorylation in wild-type RIPK1 (IC50 = 2.8 nM) as a key endpoint .

Q. How should this compound be reconstituted and stored to maintain stability in laboratory settings?

this compound in powder form should be stored at -25°C to -15°C for ≤3 years. For dissolved stocks, use sterile DMSO or PBS (depending on solubility) and store at -80°C for ≤1 year. Pre-centrifuge powder before reconstitution to ensure full dissolution. Avoid >3 freeze-thaw cycles and protect from light .

Q. What cell-based models are appropriate for studying this compound's inhibition of necroptosis?

U937 cells (IC50 = 10 nM) are widely used due to their RIPK1-dependent necroptosis pathway. Induce necroptosis with TNF-α + pan-caspase inhibitors (e.g., Z-VAD-FMK). Quantify cell death via propidium iodide staining or LDH release assays. Include RIPK1 knockout cells as controls .

Q. How can researchers determine the optimal in vitro concentration of this compound for their specific assay?

Conduct dose-response experiments across a logarithmic range (e.g., 0.1–100 nM) using the target cell line. Measure inhibition of RIPK1 activity (e.g., phospho-Ser166 levels via Western blot) and cell viability. Adjust based on cell type, assay duration, and co-treatment conditions .

Advanced Research Questions

Q. What structural modifications differentiate this compound from its optimized derivative GSK2982772, and how do these impact pharmacological properties?

GSK2982772 introduces a fluorine atom to the benzoxazepinone core of this compound, enhancing binding to the RIPK1 hydrophobic pocket. This improves oral bioavailability and in vivo stability. Comparative assays show GSK2982772 has a lower IC50 for RIPK1 (1.0 nM vs. 1.3 nM) and superior species cross-reactivity in primates .

Q. What methodological challenges arise when translating this compound findings from in vitro to in vivo models?

this compound exhibits >100-fold weaker binding to non-primate RIPK1 orthologs (e.g., mouse, rat), limiting its utility in rodent models. Use primate-derived cells or humanized models for in vivo studies. Alternatively, employ GSK2982772, which shows broader species compatibility .

Q. How does DNA-encoded library (DEL) screening contribute to the discovery of this compound, and what optimization strategies were applied post-screening?

DEL technology identified this compound as a benzoxazepinone-based hit with high RIPK1 affinity. Post-screening, structure-activity relationship (SAR) studies focused on improving metabolic stability (e.g., chloro/cyano substitutions) and brain penetration. Crystallography-guided optimization targeted the ATP-binding pocket and Asp156 hydrogen bonding .

Q. How should researchers address discrepancies in reported molecular weights of this compound across literature sources?

Discrepancies (e.g., 377.39 g/mol vs. 506.5 g/mol) may stem from formulation differences (salt vs. freebase) or reporting errors. Cross-validate using CAS 1622849-58-4 and calculate exact mass from the molecular formula (C21H19N3O4). Use analytical techniques (e.g., LC-MS) for empirical confirmation .

Q. What strategies ensure robust data interpretation in RIPK1 pathway studies using this compound, particularly when conflicting results arise?

Standardize assay conditions (e.g., cell passage number, serum concentration). Include orthogonal assays (e.g., RIPK1 kinase activity, NF-κB pathway markers). Validate findings with genetic knockdown/knockout models. Account for batch-to-batch variability in compound purity (ensure ≥98% via HPLC) .

Q. How does this compound's binding mode inform the design of RIPK1 inhibitors with improved therapeutic potential?

this compound occupies the ATP-binding pocket’s hydrophobic cleft, forming a critical hydrogen bond with Asp156. Structure-based drug design (SBDD) can introduce substituents (e.g., fluorine) to enhance affinity and pharmacokinetics. Prioritize compounds with >100-fold selectivity over RIPK2/RIPK3 to minimize off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.